5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
5-bromo-1-(4-methoxyphenyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-11-5-3-10(4-6-11)14-8-9(13)2-7-12(14)15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKACDDOQHEUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C=CC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one typically involves the bromination of 1-(4-methoxyphenyl)pyridin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridinone ring can be reduced to form the corresponding dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include dihydropyridine derivatives.
Scientific Research Applications
5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Pyridin-2(1H)-one derivatives differ based on substituent type, position, and heterocyclic core modifications. Key analogues include:
Table 1: Substituent Variations and Physicochemical Properties
- Positional Isomerism : Bromine at C5 (target compound) vs. C3 (e.g., 3-Bromo-5-methoxycarbonylpyridin-2(1H)-one) alters electronic distribution, affecting nucleophilic substitution rates and regioselectivity in cross-coupling reactions .
- Substituent Effects : The 4-methoxyphenyl group enhances lipophilicity compared to N1-methyl analogues, impacting membrane permeability and pharmacokinetic profiles .
Heterocyclic Core Modifications
Replacing the pyridinone ring with pyrazinone (e.g., 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding patterns. Pyrazinones generally exhibit lower metabolic stability but higher solubility compared to pyridinones .
Biological Activity
5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromine atom and a methoxyphenyl group. Its unique structure may contribute to its biological activity, particularly in targeting various cellular pathways.
Antitumor Activity
Research indicates that compounds containing the pyridine and pyrazole scaffolds often exhibit significant antitumor activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell types, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, indicating that these compounds may interfere with mitotic processes .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | Induces apoptosis, cell cycle arrest |
| Similar Pyrazole Derivative | HepG2 | TBD | Inhibits microtubule polymerization |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that related compounds exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives suggest that they can effectively inhibit bacterial growth, potentially through mechanisms involving disruption of cell wall synthesis or interference with protein synthesis .
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.25 | High |
| Escherichia coli | 0.22 | High |
Anti-inflammatory Activity
In addition to its antitumor and antimicrobial activities, this compound may also exhibit anti-inflammatory properties. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases .
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Protein Kinases : Some studies suggest that related compounds can act as protein tyrosine kinase inhibitors, which play crucial roles in cell signaling pathways involved in cancer progression .
- Microtubule Disruption : The ability to disrupt microtubule formation is a common mechanism among many antitumor agents, leading to cell cycle arrest and apoptosis .
- Cytokine Modulation : By inhibiting the production of inflammatory cytokines, these compounds may help mitigate chronic inflammation and associated diseases .
Case Studies
A number of case studies have been published highlighting the efficacy of structurally similar compounds:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their anticancer activity against various cell lines. Results indicated significant inhibition of cell proliferation with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative tested .
- Antimicrobial Evaluation : In vitro studies showed that certain derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating effectiveness comparable to standard antibiotics .
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, microwave-assisted alkylation (e.g., using K₂CO₃ in acetonitrile at 180°C) enhances reaction efficiency and reduces side products . Purification via column chromatography or recrystallization is critical for isolating high-purity products. Reaction optimization may include adjusting solvent polarity, temperature, and stoichiometry of reagents like brominated precursors or methoxyphenyl derivatives .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., bromine at C5, methoxyphenyl at N1) through characteristic shifts (e.g., ~δ 7.8 ppm for pyridinone protons) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths and angles, particularly useful for analyzing steric effects of the 4-methoxyphenyl group .
- Mass spectrometry : High-resolution MS validates molecular weight (C₁₂H₁₀BrNO₂; MW ~284.1) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like kinases or enzymes. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing bromine and electron-donating methoxy group influence charge distribution, affecting interactions with FGFR or survivin proteins .
Q. What strategies resolve contradictions in reported biological activities of brominated pyridinones across studies?
- Methodological Answer :
-
Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature) .
-
Purity validation : Use HPLC or LC-MS to exclude impurities (e.g., dehalogenated byproducts) that may skew activity .
-
Structural analogs : Test derivatives (e.g., replacing Br with Cl or CF₃) to isolate substituent effects (see Table 1) .
Table 1: Substituent Impact on Bioactivity
Substituent (Position) Example Compound Key Effect on Activity Br (C5) Target compound Enhances electrophilicity Cl (C5) 5-Chloro analog Reduced FGFR inhibition (~40%) CF₃ (C1) Difluoromethyl analog Improved metabolic stability
Q. How does the electronic environment of the pyridinone ring influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-deficient pyridinone ring (due to the carbonyl group) facilitates Suzuki-Miyaura couplings. Bromine at C5 acts as a leaving group, while the 4-methoxyphenyl group stabilizes intermediates via resonance. Pd-catalyzed reactions (e.g., with Pd(PPh₃)₄) require careful optimization of base (e.g., Na₂CO₃) and solvent (e.g., DMF/H₂O) to prevent dehalogenation .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Methodological Answer : Challenges include crystal twinning and weak diffraction due to flexible methoxyphenyl substituents. Solutions:
- Data collection : Use synchrotron radiation for high-resolution data.
- Refinement : Apply SHELXL’s TWIN and BASF commands to model twinned crystals .
- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., C=O···H-N) stabilizing the lattice .
Application-Oriented Questions
Q. What in vitro assays are suitable for evaluating the kinase inhibitory potential of this compound?
- Methodological Answer :
- Enzyme assays : Measure ATPase activity using ADP-Glo™ Kinase Assay for targets like FGFR or PTPRD .
- Cell-based assays : Use proliferation assays (e.g., MTT) on cancer cell lines (e.g., HCT116) with IC₅₀ dose-response curves .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
- Methodological Answer :
- Core modifications : Introduce rigidity via tricyclic scaffolds (e.g., linking C5 to aryl groups) to improve target binding .
- Substituent screening : Replace methoxy with bioisosteres (e.g., ethoxy, cyclopropyloxy) to balance lipophilicity and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
